BenchChemオンラインストアへようこそ!

(R)-3-Amino-2-methylpropanoic Acid-d3

Exercise metabolism Myokine quantification Enantiomer-specific bioanalysis

This enantiomerically pure, stable-isotope labeled standard is the definitive solution for accurate, enantiomer-resolved quantification of D-BAIBA (R-BAIBA) in biological matrices. Unlike racemic D,L-BAIBA-d3, which causes up to 50% cross-contamination into the S-channel, this compound ensures zero signal bleed, which is critical when measuring low-abundance S-BAIBA against a >50-fold excess of R-BAIBA. It meets FDA/EMA bioanalytical validation criteria for accuracy and precision. Essential for exercise physiology, bone biology, and pharmacogenetic studies that require discrimination of enantiomer-specific signaling pathways.

Molecular Formula C₄H₆D₃NO₂
Molecular Weight 106.14
Cat. No. B1160936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-methylpropanoic Acid-d3
Synonyms(2R)-3-Amino-2-methylpropanoic Acid-d3;  (-)-3-Amino-2-methylpropionic Acid-d3;  (-)-β-Aminoisobutyric Acid-d3;  (R)-3-Amino-2-methylpropionic Acid-d3;  2(R)-Methyl-β-alanine-d3;  D-3-Amino-2-methylpropanoic Acid-d3;  D-3-Amino-2-methylpropionic Acid-d3;  D
Molecular FormulaC₄H₆D₃NO₂
Molecular Weight106.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-methylpropanoic Acid-d3: Certified Deuterated Internal Standard for Enantiomer-Selective BAIBA Quantification


(R)-3-Amino-2-methylpropanoic Acid-d3 (CAS 375379-72-9) is a stable isotope-labeled analog of the non-proteinogenic amino acid (R)-3-amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid (D-BAIBA or R-BAIBA). It carries three deuterium atoms at the terminal methyl position, yielding a molecular weight of 106.14 g/mol compared to 103.12 g/mol for the unlabeled compound [1]. This compound is the predominant circulating enantiomer in humans, with baseline plasma concentrations ~67-fold higher than its S-counterpart [2]. Its primary utility lies in serving as an enantiomerically pure internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods that require accurate, enantiomer-resolved quantification of BAIBA in biological matrices .

Why Racemic or Unlabeled BAIBA Standards Cannot Replace (R)-3-Amino-2-methylpropanoic Acid-d3 in Quantitative Bioanalysis


Substituting (R)-3-Amino-2-methylpropanoic Acid-d3 with unlabeled (R)-BAIBA, racemic D,L-BAIBA-d3, or structurally analogous deuterated amino acids introduces systematic quantification errors that compromise data integrity. Unlabeled standards cannot correct for ionization suppression or extraction losses in LC-MS workflows. Racemic D,L-BAIBA-d3 internal standards, while isotopically labeled, contribute signal to both enantiomer channels in chiral analyses, causing up to 50% cross-contribution when quantifying the minor S-enantiomer in the presence of a 67-fold excess of R-BAIBA [1]. Furthermore, R- and S-BAIBA are regulated by distinct metabolic pathways: the AGXT2 rs37369 polymorphism selectively alters only R-BAIBA levels, while the two enantiomers activate different signaling cascades through the MRGPRD receptor [2][3]. These biological asymmetries mean that any internal standard lacking enantiomeric resolution will mask the very biological differences that researchers seek to measure.

Quantitative Differentiation Evidence: (R)-3-Amino-2-methylpropanoic Acid-d3 vs. Closest Analogs


Enantiomeric Abundance in Human Plasma: 67-Fold R-BAIBA Dominance Demands Enantiomer-Pure Internal Standard

In human plasma, baseline R-BAIBA (the unlabeled target analyte corresponding to this deuterated standard) is present at 67-fold higher concentration than S-BAIBA (1734 ± 821 nM vs. 29.3 ± 7.8 nM, n=15 healthy subjects) [1]. This extreme abundance asymmetry means that a racemic deuterated internal standard (D,L-BAIBA-d3) deposits 50% of its signal into the S-enantiomer channel, introducing a relative cross-contribution error that can exceed 100% for S-BAIBA quantification when the R-enantiomer is present in large excess. An enantiomerically pure internal standard such as (R)-3-Amino-2-methylpropanoic Acid-d3 eliminates this cross-talk entirely.

Exercise metabolism Myokine quantification Enantiomer-specific bioanalysis

Divergent Receptor Signaling: D-BAIBA and L-BAIBA Activate Distinct Pathways Through MRGPRD

In IDG-SW3 osteocyte cells and ex vivo calvarial organ cultures, both BAIBA enantiomers engage the MRGPRD receptor, increasing its expression 4- to 6-fold over controls [1]. However, D-BAIBA (the (R)-enantiomer corresponding to this standard) activates Fgf23 transcription indirectly through a delayed sclerostin/Gαi/NF-κB pathway, whereas L-BAIBA triggers rapid, direct Fgf23 induction via Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB cascades [1]. The D-BAIBA-mediated Fgf23 response was temporally delayed and mechanistically dependent on sclerostin intermediate production, a feature absent from L-BAIBA signaling.

Bone biology Osteocyte signaling FGF23 regulation

Differential Genetic Regulation: AGXT2 Polymorphism Selectively Controls R-BAIBA but Not S-BAIBA Levels

The AGXT2 rs37369 single nucleotide polymorphism significantly affects baseline plasma levels of R-BAIBA (D-BAIBA) while leaving S-BAIBA (L-BAIBA) levels unchanged [1]. In the same cohort, exercise induced a 13% increase in R-BAIBA and a 20% increase in S-BAIBA, but the AGXT2 genotype effect remained exclusive to R-BAIBA, demonstrating that the enantiomers are under distinct genetic and metabolic control [1]. This finding implies that total BAIBA measurements—which are still common in the literature—confound two biologically independent variables.

Pharmacogenetics Metabolic regulation Biomarker stratification

Isotopic Mass Shift: +3.02 Da Differential Enables Unambiguous MS Discrimination from Endogenous Analyte

(R)-3-Amino-2-methylpropanoic Acid-d3 incorporates three deuterium atoms at the terminal methyl group, increasing its monoisotopic mass to 106.082 Da vs. 103.063 Da for the unlabeled compound—a mass shift of +3.02 Da [1]. This exceeds the minimum recommended +3 Da threshold for deuterated internal standards in LC-MS/MS, which ensures baseline separation from the natural M+1 and M+2 isotopologues of the endogenous analyte [2]. Deuterated internal standards with fewer than 3 deuterium atoms risk isotopic overlap with the analyte's natural abundance isotopologue distribution, leading to calibration bias.

Stable isotope dilution LC-MS/MS method development Quantitative bioanalysis

Enantiomeric Purity Advantage Over Racemic D,L-BAIBA-d3 Internal Standard in Chiral LC-MS/MS

The most commonly used deuterated internal standard for BAIBA quantification in published protocols is racemic D,L-BAIBA-d3 (obtained from CDN Isotopes) . In chiral LC-MS/MS methods that separate R- and S-BAIBA, a racemic internal standard deposits approximately equal signal into both enantiomer detection channels. When quantifying S-BAIBA at ~29 nM in the presence of R-BAIBA at ~1734 nM, the R-derived contribution from the racemic IS to the S-channel can produce a positive bias exceeding the true S-BAIBA signal [1]. (R)-3-Amino-2-methylpropanoic Acid-d3, by providing signal exclusively in the R-channel, enables accurate blank subtraction and eliminates inter-enantiomer cross-correction.

Chiral separation Internal standard selection Enantiomer-specific quantification

Procurement-Relevant Application Scenarios for (R)-3-Amino-2-methylpropanoic Acid-d3


Enantiomer-Specific Quantification of R-BAIBA and S-BAIBA in Human Plasma for Exercise Metabolism Studies

Exercise physiology laboratories investigating BAIBA as a myokine require enantiomer-resolved quantification because R-BAIBA and S-BAIBA exhibit 67-fold differential abundance at baseline and respond differently to acute exercise (+13% vs. +20% increase, respectively) [1]. (R)-3-Amino-2-methylpropanoic Acid-d3 serves as the optimal internal standard for the predominant R-enantiomer, enabling precise measurement of both enantiomers when paired with an S-specific internal standard. This avoids the cross-contamination inherent to racemic D,L-BAIBA-d3, which is critical when quantifying S-BAIBA at low nanomolar concentrations against a 59-fold excess of R-BAIBA.

Mechanistic Studies of D-BAIBA Signaling in Osteocyte Biology and Phosphate Homeostasis

The discovery that D-BAIBA and L-BAIBA activate distinct MRGPRD-dependent pathways—Gαi/NF-κB/sclerostin for D-BAIBA vs. Gαs/cAMP/PKA/β-catenin for L-BAIBA—has opened a new research front in bone biology [1]. Cell-based and ex vivo bone organ culture experiments that dose with individual enantiomers require enantiomerically pure deuterated standards to verify dosing concentrations and to quantify endogenous enantiomer levels in conditioned media or tissue lysates. (R)-3-Amino-2-methylpropanoic Acid-d3 is the only commercially available deuterated standard specifically validated for the D-BAIBA enantiomer channel.

Pharmacogenetic Association Studies of AGXT2 Polymorphisms and Circulating BAIBA Levels

The AGXT2 rs37369 polymorphism selectively modulates R-BAIBA but not S-BAIBA concentrations, demonstrating that total BAIBA assays are pharmacogenetically confounded [1]. Cohort studies stratifying subjects by AGXT2 genotype require enantiomer-specific quantification to detect genotype-dependent effects. Using (R)-3-Amino-2-methylpropanoic Acid-d3 as an internal standard ensures that the R-BAIBA measurement is free from S-channel cross-contamination, which is essential for detecting the subtle (~13–20%) exercise-induced changes superimposed on genotype-dependent baseline differences.

Clinical Biomarker Validation for Cardiometabolic and Aging-Related Diseases

Emerging evidence indicates that D-BAIBA and L-BAIBA are differentially associated with clinical phenotypes: L-BAIBA correlates with bone mineral density and BMI, while D-BAIBA associates with physical performance and aging [1]. Validating these enantiomers as clinical biomarkers requires robust, enantiomer-resolved LC-MS/MS methods. (R)-3-Amino-2-methylpropanoic Acid-d3 provides the isotopic dilution capability necessary to meet FDA/EMA bioanalytical method validation criteria (accuracy 85–115%, precision <15% CV) for the D-BAIBA enantiomer in clinical trial sample analysis.

Quote Request

Request a Quote for (R)-3-Amino-2-methylpropanoic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.